molecular formula C14H18O5 B1325988 Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-26-4

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Cat. No.: B1325988
CAS No.: 898758-26-4
M. Wt: 266.29 g/mol
InChI Key: JWFVTVGKBRKLLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-26-4) is an organic ester featuring a substituted phenyl group and a ketone-functionalized butyrate chain. Its molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.30 g/mol . The compound is characterized by two methoxy (-OCH₃) groups at the 2- and 5-positions of the phenyl ring and an ethyl ester group at the terminal end of the butyrate chain. This structural configuration imparts unique physicochemical properties, such as moderate polarity and solubility in organic solvents, making it valuable in synthetic organic chemistry and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction is carried out in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The mixture is refluxed in benzene to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butanoic acid.

    Reduction: Formation of ethyl 4-(2,5-dimethoxyphenyl)-4-hydroxybutyrate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate has been investigated for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties by interacting with specific molecular targets within biological systems. The compound's mechanism of action is believed to involve the inhibition of enzymes or receptors that are crucial in cell proliferation and metabolic pathways.

Case Study: Anticancer Activity
A study exploring the anticancer properties of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was tested against breast cancer cells, showing a significant reduction in cell viability at specific concentrations. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex organic compounds. Its reactive ester group allows for various transformations, including cyclization and the formation of heterocycles.

Synthesis Pathways
The synthesis typically involves the esterification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is often conducted under reflux conditions to ensure complete conversion to the ester.

Synthesis Method Yield (%) Notes
Esterification85Using sulfuric acid as a catalyst
Cyclization75Involves reaction with various nucleophiles

Material Science

Development of New Materials
this compound is utilized in material science for developing new materials with specific electronic or optical properties. It can be incorporated into polymeric chains or used as a dopant to enhance material characteristics.

Impact on Material Properties
Research shows that incorporating this compound significantly alters the electronic and optical properties of polymers, making them suitable for advanced applications such as sensors and photovoltaic devices.

Analytical Chemistry

Calibration Standard in Chromatography
In analytical chemistry, this compound is used as a calibration standard in chromatography and spectroscopy. Its well-defined characteristics allow for accurate identification and quantification of other substances in complex mixtures.

Analytical Application Method Outcome
ChromatographyHPLCAccurate quantification
SpectroscopyNMRStructural elucidation

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate with analogous compounds, focusing on structural variations, molecular properties, and applications.

Structural Analogues with Substituted Phenyl Groups

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions on Phenyl Ring Key Differences Suppliers
This compound 898758-26-4 C₁₄H₁₈O₅ 266.30 2-OCH₃, 5-OCH₃ Reference compound 10
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate Not provided C₁₄H₁₈O₅ 266.30 3-OCH₃, 5-OCH₃ Methoxy positional isomer Not listed
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate 898751-66-1 C₁₆H₂₂O₃ 262.34 3-CH₃, 5-CH₃ Methyl substituents vs. methoxy groups 9
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate Not provided C₁₂H₁₂Cl₂O₃ 275.13 3-Cl, 4-Cl Chlorine substituents; higher electronegativity On request
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate 147373-96-4 C₁₃H₁₆O₄ 236.26 3-OCH₃ Single methoxy group; smaller molecular weight Listed
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate 898793-18-5 C₁₅H₂₀O₄ 264.32 3-CH₃, 5-CH₃, 4-OCH₃ Mixed methyl and methoxy substituents 10

Key Observations :

Substituent Effects :

  • Electron-Donating Groups : Methoxy (-OCH₃) substituents (as in the target compound) enhance resonance stabilization compared to methyl (-CH₃) groups (e.g., Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate) . This difference influences reactivity in electrophilic aromatic substitution reactions.
  • Electron-Withdrawing Groups : Chlorine substituents (e.g., Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate) increase the compound's polarity and acidity of the ketone proton .

Positional Isomerism: Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate shares the same molecular formula as the target compound but differs in methoxy group positions (3,5 vs. 2,5).

Molecular Weight and Solubility: Compounds with chlorine substituents (e.g., C₁₂H₁₂Cl₂O₃) exhibit higher molecular weights and lower solubility in nonpolar solvents compared to methoxy-substituted analogues .

Industrial and Research Relevance

  • Supplier Availability : this compound is listed with 10 suppliers , indicating its broader industrial adoption compared to less-available analogues like Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate (on request) .
  • Pharmaceutical Intermediates : The target compound’s methoxy groups are advantageous in synthesizing bioactive molecules, whereas chlorinated derivatives are more common in agrochemicals due to their stability .

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (EDMB) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

EDMB has the molecular formula C14H18O5C_{14}H_{18}O_5 and a molecular weight of approximately 266.29 g/mol. The compound features a butyric acid derivative substituted with a 2,5-dimethoxyphenyl group, which enhances its solubility and reactivity. The presence of methoxy groups is significant as they can influence the compound's biological activity through improved binding to target proteins.

The biological activity of EDMB is primarily attributed to its ability to interact with specific enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, modulating key biochemical pathways involved in various cellular processes. The 2,5-dimethoxyphenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects.

Antioxidant Properties

EDMB exhibits potential antioxidant activity, capable of scavenging free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have demonstrated that EDMB possesses antimicrobial properties against certain bacterial strains. This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacteria.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of EDMB derivatives against various viruses, including influenza A. Some derivatives have shown inhibitory activity with IC50 values as low as 7.53 µmol/L, indicating strong antiviral effects.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In studies involving human cancer cell lines (MCF-7 and A-549), EDMB exhibited significant cytotoxic effects. The compound was tested using the MTT assay, revealing promising IC50 values that indicate its potential as an anti-cancer agent .
    CompoundCancer Cell LineIC50 (µg/mL)
    EDMBMCF-76.40
    EDMBA-54922.09
    DoxorubicinMCF-79.18
    DoxorubicinA-54915.06
  • Enzyme Inhibition :
    • Biochemical assays revealed that EDMB inhibits several key enzymes involved in cancer progression and cell survival pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Comparative Analysis :
    • When compared to structurally similar compounds, EDMB demonstrates enhanced biological activity due to its specific substitution pattern on the aromatic ring. This highlights the importance of molecular structure in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate, and what are their comparative advantages?

  • Methodology : This compound is typically synthesized via Friedel-Crafts acylation, where 2,5-dimethoxybenzene reacts with ethyl acetoacetate derivatives in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include Claisen condensation of substituted phenylacetic acids with ethyl acetoacetate.
  • Key Data :

  • Yield optimization: Substituted Friedel-Crafts reactions achieve ~70-85% yields under anhydrous conditions .
  • Challenges: Regioselectivity issues may arise due to competing para/meta substitution; TLC monitoring (hexane:ethyl acetate, 3:1) is recommended for intermediate tracking .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : The 2,5-dimethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm (doublets) and methoxy signals at δ 3.8–3.9 ppm. The ketone carbonyl (C=O) appears at ~δ 195–200 ppm in ¹³C NMR .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
    • Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 266.29656 (C₁₄H₁₈O₅⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted 4-oxobutyrate derivatives?

  • Methodology :

  • Catalyst screening : Use of BF₃·Et₂O instead of AlCl₃ reduces side reactions in electron-rich aromatic systems .
  • Temperature control : Lower temperatures (0–5°C) minimize over-acylation, improving regioselectivity for 2,5-dimethoxy substitution .
    • Case Study : A 2021 study reported a 99% yield for a bromophenyl analog using ethanol-mediated esterification, highlighting solvent polarity’s role in stabilizing intermediates .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar γ-keto esters?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Differentiates between ortho/methoxy proton coupling patterns in dimethoxy-substituted analogs .
  • Crystallography : Single-crystal X-ray diffraction (e.g., for ethyl 4-(4-bromophenyl)-4-oxobutyrate) confirms spatial arrangement of substituents, resolving ambiguities in NOESY data .
    • Example : Conflicting IR carbonyl peaks for ethyl 4-acetylbutyrate (C=O at 1700 vs. 1680 cm⁻¹) were resolved via deuteration studies, attributing shifts to solvent interactions .

Q. How does the electronic nature of substituents influence the reactivity of 4-oxobutyrate derivatives in nucleophilic additions?

  • Methodology :

  • Hammett analysis : Electron-donating groups (e.g., methoxy) deactivate the ketone toward nucleophiles like Grignard reagents, requiring stronger bases (e.g., LDA) for enolate formation .
  • Kinetic studies : Steric hindrance from 2,5-dimethoxy groups slows addition rates by 40% compared to monosubstituted analogs .

Q. Research Applications

  • Medicinal chemistry : Used as a precursor for synthesizing bioactive molecules targeting neurodegenerative pathways .
  • Materials science : Serves as a monomer in photopolymerizable resins due to its UV-stable aromatic core .

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFVTVGKBRKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645816
Record name Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-26-4
Record name Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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